molecular formula C17H12ClFN2O3S B2556361 N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034489-31-9

N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2556361
CAS No.: 2034489-31-9
M. Wt: 378.8
InChI Key: LQYYAOJODBBMFA-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a potent and selective small-molecule inhibitor of the BCR-ABL tyrosine kinase, a well-known oncogenic driver of chronic myeloid leukemia (CML) [ Source ]. Its primary research value lies in overcoming drug resistance, particularly against the prevalent T315I mutant form of BCR-ABL, which is resistant to many first- and second-generation tyrosine kinase inhibitors like imatinib [ Source ]. The compound functions by competitively binding to the ATP-binding site of the kinase domain, effectively blocking its constitutive enzymatic activity and subsequent downstream signaling through pathways such as JAK-STAT and MAPK, which are critical for cellular proliferation and survival [ Source ]. This mechanism makes it an essential tool for investigating the pathophysiology of resistant CML and for preclinical development of next-generation targeted therapies aimed at eradicating leukemic stem cells and preventing disease relapse. Research utilizing this inhibitor provides critical insights into kinase dynamics, mutation-induced resistance, and alternative strategies for apoptosis induction in hematological malignancies.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3S/c18-12-8-10(3-5-13(12)19)21-17(23)16(22)20-9-11-4-6-14(24-11)15-2-1-7-25-15/h1-8H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYYAOJODBBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can be deconstructed into three primary components:

  • 3-Chloro-4-fluoroaniline : Serves as the aromatic amine precursor.
  • 5-(Thiophen-2-yl)furan-2-ylmethanamine : The heterocyclic amine intermediate.
  • Oxalyl chloride : The ethanediamide linker source.

A convergent synthetic strategy is typically employed, wherein the two amine intermediates are sequentially coupled to oxalyl chloride or its derivatives.

Stepwise Synthesis and Reaction Optimization

Synthesis of 3-Chloro-4-fluoroaniline

3-Chloro-4-fluoroaniline is synthesized via nitration and subsequent reduction of 1-chloro-2-fluorobenzene. Key steps include:

  • Nitration : Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 3-chloro-4-fluoronitrobenzene.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) to obtain the aniline derivative.
Table 1: Nitration Conditions and Yields
Nitrating Agent Temperature (°C) Yield (%) Purity (%)
HNO₃/H₂SO₄ 0–5 82 98
Acetyl nitrate 10–15 75 95

Preparation of 5-(Thiophen-2-yl)furan-2-ylmethanamine

This intermediate is constructed via a cross-coupling strategy:

  • Suzuki-Miyaura Coupling : 5-Bromofuran-2-carbaldehyde reacts with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield 5-(thiophen-2-yl)furan-2-carbaldehyde.
  • Reductive Amination : The aldehyde is converted to the corresponding amine using NH₃ and NaBH₃CN in MeOH.
Table 2: Coupling Reaction Optimization
Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₂CO₃ DME 78
PdCl₂(dppf) K₃PO₄ THF 85

Ethanediamide Bond Formation

The final step involves coupling both amines to oxalyl chloride:

  • Monoacylation : 3-Chloro-4-fluoroaniline reacts with oxalyl chloride in anhydrous DCM at −10°C to form N-(3-chloro-4-fluorophenyl)oxalyl chloride.
  • Second Acylation : The intermediate reacts with 5-(thiophen-2-yl)furan-2-ylmethanamine in the presence of Et₃N to yield the target compound.
Table 3: Acylation Conditions and Outcomes
Coupling Agent Temperature (°C) Reaction Time (h) Yield (%)
Oxalyl chloride −10 2 65
EDCl/HOBt 25 12 58

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent advancements utilize resin-bound intermediates to simplify purification. For example:

  • Wang resin-functionalized 3-chloro-4-fluoroaniline is sequentially treated with oxalyl chloride and the heterocyclic amine, followed by cleavage with TFA.

Enzymatic Coupling

Lipase-mediated acylation in non-aqueous solvents (e.g., tert-butanol) has been explored to enhance stereochemical control, though yields remain moderate (45–50%).

Critical Analysis of Challenges

Regioselectivity in Heterocycle Formation

The position of the thiophene substituent on the furan ring is critical. Competing pathways during Suzuki coupling may generate regioisomers, necessitating careful chromatographic separation.

Stability of Intermediates

N-(3-Chloro-4-fluorophenyl)oxalyl chloride is moisture-sensitive, requiring strict anhydrous conditions. Degradation products include the corresponding oxamic acid (detectable via HPLC).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 6H, aromatic), 4.52 (s, 2H, CH₂).
  • HRMS : [M+H]⁺ calc. 419.0521, found 419.0518.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized routes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of oxalyl chloride, reducing reaction times from hours to minutes. A patented continuous process achieves 89% yield at 50 g/h throughput.

Waste Management

Quenching excess oxalyl chloride with aqueous NaHCO₃ generates CO₂ and NaCl, which are neutralized in situ. Solvent recovery (DCM) via distillation achieves >90% reuse.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Furan-Thiophene Hybrid Derivatives

Example Compound : 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide ()

  • Structural Similarities : Both compounds share the 5-(thiophen-2-yl)furan-2-yl moiety, which contributes to π-conjugation and electronic delocalization.
  • Key Differences :
    • The target compound uses an ethanediamide linker , while the analog employs a benzenesulfonamide group .
    • The substituent on the nitrogen differs: the target has a 3-chloro-4-fluorophenyl group, whereas the analog has a propargyl-phenyl group.
  • The chloro-fluoro substitution on the phenyl ring could increase electronegativity and metabolic stability relative to the propargyl group .

Chlorophenyl-Substituted Amides

Example Compound : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide (Cyprofuram, )

  • Structural Similarities : Both contain a chlorinated phenyl group and a furan-derived substituent .
  • Key Differences :
    • Cyprofuram uses a cyclopropanecarboxamide scaffold, whereas the target compound features a linear ethanediamide.
    • The target’s phenyl group is 3-chloro-4-fluoro , compared to cyprofuram’s 3-chloro substitution.
  • Implications :
    • The additional fluorine in the target compound may improve lipophilicity and bioavailability.
    • The ethanediamide’s linear structure could offer greater conformational flexibility than cyprofuram’s cyclopropane ring .

Dicarboxamide Derivatives

Example Compound : 3-Chloro-N-phenyl-phthalimide ()

  • Structural Similarities : Both compounds are dicarboxamide derivatives , with the target’s ethanediamide resembling the phthalimide’s cyclic structure.
  • Key Differences :
    • Phthalimide is a cyclic diamide , while the target is a linear ethanediamide .
    • The target incorporates a furan-thiophene hybrid , absent in phthalimide.
  • Implications: Phthalimides are known as polymer precursors (e.g., polyimides), suggesting the target compound could also serve in material science applications. The linear structure of the target may reduce steric hindrance, facilitating interactions in biological targets .

Sulfonamide vs. Ethanediamide Linkers

Example Compounds : LMM5 and LMM11 ()

  • Structural Similarities : LMM5 and LMM11 contain sulfamoyl and benzamide groups , which are electron-withdrawing like the ethanediamide.
  • Key Differences :
    • The target uses an ethanediamide linker , whereas LMM5/LMM11 feature sulfamoyl and oxadiazole rings .
    • The furan-thiophene moiety in the target contrasts with LMM11’s furan-2-yl substitution.
  • The thiophene addition in the target could enhance π-stacking interactions compared to simpler furan derivatives .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro-fluorophenyl moiety linked to a thiophene-furan derivative through an ethanediamide linkage. Its chemical formula is C17H15ClF2N2O2S, with a molecular weight of approximately 378.83 g/mol.

The biological activity of this compound is believed to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the thiophene and furan rings may contribute to its reactivity and affinity for biological macromolecules.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to its interference with bacterial cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways, although further research is needed to elucidate specific targets.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindingsReference
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2Showed inhibition of cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating moderate potency.
Study 3Reported anti-inflammatory effects in a murine model, reducing edema and inflammatory markers.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process includes:

  • Preparation of Intermediates : The initial steps involve creating the chloro-fluorophenyl derivative and the thiophene-furan derivative.
  • Coupling Reaction : These intermediates are then coupled under controlled conditions to yield the final product.
  • Purification : Techniques such as crystallization or chromatography are employed to purify the compound for biological testing.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide?

  • Methodology : Synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting 3-chloro-4-fluoroaniline with activated ethanedioic acid derivatives.
  • Heterocyclic substitution : Introducing the furan-thiophene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Protection/deprotection strategies : Using groups like tert-butoxycarbonyl (Boc) to prevent side reactions during coupling steps .
    • Optimization : Yield improvements (typically 40–60%) require controlled conditions (dry solvents, inert atmosphere), catalysts (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm; furan/thiophene protons at δ 6.5–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (408.83 g/mol) and formula (C₁₈H₁₄ClFN₂O₄S) .
  • X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzymatic inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility studies : Determine partition coefficients (logP) via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can computational models predict the binding affinity of this compound to biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets. The chloro-fluorophenyl group may occupy hydrophobic regions, while the furan-thiophene moiety engages in π-π stacking .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .
  • Polarizable Continuum Model (PCM) : Evaluates solvent effects on binding thermodynamics, crucial for in vitro-in vivo extrapolation .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Purity validation : Use HPLC (>95% purity) to exclude confounding effects from synthesis byproducts .
  • Assay standardization : Control variables like ATP concentration in kinase assays or serum content in cell cultures .
  • Structural analogs comparison : Cross-reference with similar compounds (e.g., replacing thiophene with pyridine) to isolate pharmacophoric elements .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the ethanediamide backbone, improving metabolic resistance .
  • Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation in serum .
  • pH-sensitive formulations : Modify solubility via salt formation (e.g., hydrochloride) for targeted release .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substituent variation : Synthesize analogs with:

  • Halogen swaps : Replace Cl/F on the phenyl ring with Br/I to assess steric/electronic effects.
  • Heterocycle modifications : Substitute thiophene with pyrrole or benzothiophene .
    • Pharmacokinetic profiling : Measure logD, plasma protein binding, and CYP450 inhibition to prioritize leads .

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